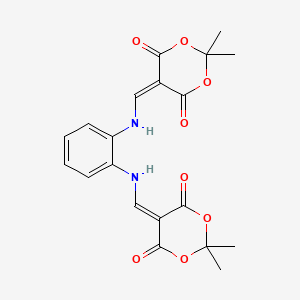
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two 1,3-dioxane rings, each substituted with dimethyl groups and connected through a benzene ring via an imine linkage. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene typically involves the reaction of Meldrum’s acid derivatives with aromatic amines. A common synthetic route includes the condensation of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene involves its interaction with various molecular targets and pathways. The compound’s imine linkage allows it to form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity and the alteration of cellular processes. Additionally, the compound’s aromatic structure enables it to participate in π-π stacking interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,6-dioxo-1,3-dioxane: A simpler analog of the compound, lacking the benzene ring and imine linkage.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: A halogenated derivative with different reactivity and applications.
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester: A structurally related compound with additional functional groups.
Uniqueness
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene is unique due to its dual 1,3-dioxane rings and imine linkage, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-[[2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H20N2O8/c1-19(2)27-15(23)11(16(24)28-19)9-21-13-7-5-6-8-14(13)22-10-12-17(25)29-20(3,4)30-18(12)26/h5-10,21-22H,1-4H3 |
InChI Key |
IHARJGVEEJMQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=C2NC=C3C(=O)OC(OC3=O)(C)C)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


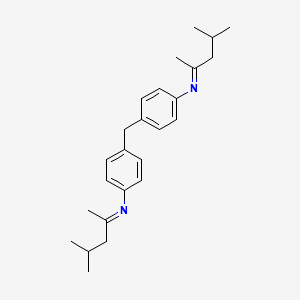
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
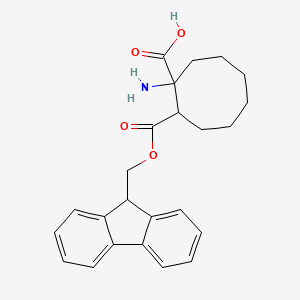

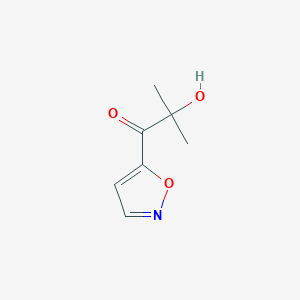
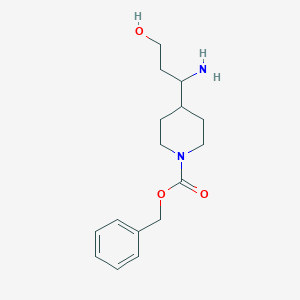
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
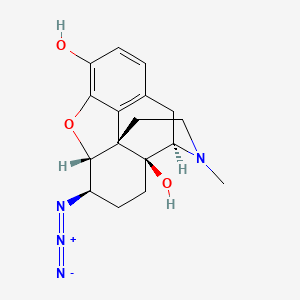
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)

![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)



